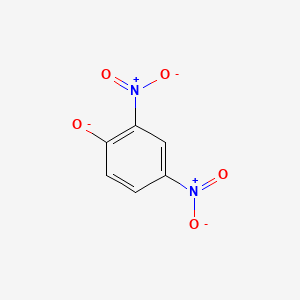

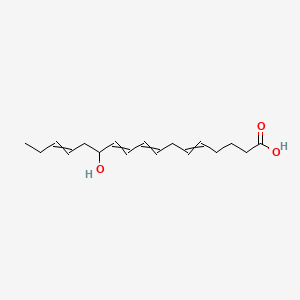

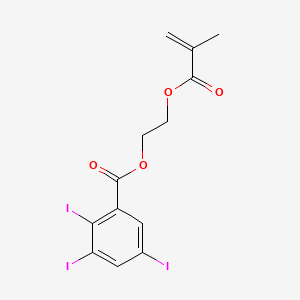

![molecular formula C13H8O2 B1223121 3H-萘并[2,1-b]吡喃-3-酮 CAS No. 4352-89-0](/img/structure/B1223121.png)

3H-萘并[2,1-b]吡喃-3-酮

描述

3H-Naphtho[2,1-b]pyran-3-one is a chemical compound . It is a type of photochromic compound that undergoes a ring-opening reaction upon external stimulation to generate intensely colored merocyanine dyes .

Synthesis Analysis

The synthesis of 3H-Naphtho[2,1-b]pyran-3-one has been studied extensively. For instance, under acid catalysis, 1,3-diarylpent-1-en-4-yn-3-ols undergo a cascade reaction with variously substituted naphthols involving the formation of an intermediate photochromic naphthopyran . Another approach involves the acid-catalysed condensation of a substituted naphthol with a 1,1-diarylprop-2-yn-1-ol .Molecular Structure Analysis

The molecular structure of 3H-Naphtho[2,1-b]pyran-3-one is complex and has been studied using various techniques .Chemical Reactions Analysis

The photochromic reaction of 3H-Naphtho[2,1-b]pyran-3-one has been studied in detail. Upon UV excitation, it converts the closed form to color isomers TC (short-lived) and TT (long-lived), with the intermediacy of cisoid-cis form INT . The reaction mechanism leading to long-lived colored species can help with the design of new 3H-Naphtho[2,1-b]pyran derivatives structurally optimized for making a photochromic reaction free from transoid-trans products .Physical And Chemical Properties Analysis

The physical and chemical properties of 3H-Naphtho[2,1-b]pyran-3-one have been analyzed using time-resolved FT-IR spectroscopy, which is a simple and efficient tool for structural characterization of colored species generated upon continuous UV light irradiation .科学研究应用

光可调材料

3H-萘并[2,1-b]吡喃-3-酮衍生物已被用于光可调材料的合成中。例如,已合成了通过乙炔连接将 3H-萘并[2,1-b]吡喃连接到噻吩单元的化合物,在连续照射下在溶液中显示出显着的光致变色性质 (Frigoli 等,2000).

光致变色吡喃的合成

这些化合物,包括 3H-萘并[2,1-b]吡喃,已通过简便的一锅法合成。这种合成方法产生了具有各种应用潜力的光致变色吡喃,表明了这些化合物生产的多功能性和简便性 (Zhao & Carreira,2003).

核磁共振化学位移分配

通过对 1H 和 13C 核磁共振共振进行完整且明确的分配,增强了 3H-萘并[2,1-b]吡喃的结构分析。核磁共振技术的这一进步有助于更好地理解这些化合物的化学结构和性质 (Demadrille 等,1999).

取代的 3H-萘并[2,1-b]吡喃

已探索了新型取代的 3H-萘并[2,1-b]吡喃的合成和光谱性质。研究人员已经找到方法可以微妙地改变这些化合物的感光染料的颜色,这可能对材料科学和光学产生重大影响 (Gabbutt 等,2005).

光致变色萘并吡喃在眼科镜片中

对 3H-萘并[2,1-b]吡喃的结构修饰导致了用于塑料眼科镜片应用的化合物。这项研究突出了这些化合物在日常产品中的实际应用,展示了它们在改变颜色和光学密度方面的效用 (Gemert 等,1997).

3H-萘并[2,1-b]吡喃的快速褪色

在一种独特的应用中,已经通过质子化实现了光致变色 3H-萘并[2,1-b]吡喃在环境温度下的快速褪色。这项研究为控制光致变色材料的褪色速率开辟了新的可能性,这在智能窗户和镜片等应用中至关重要 (Han & Chen,2011).

安全和危害

未来方向

属性

IUPAC Name |

benzo[f]chromen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O2/c14-13-8-6-11-10-4-2-1-3-9(10)5-7-12(11)15-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRDPPFLWGSMQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963020 | |

| Record name | 3H-Naphtho[2,1-b]pyran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-Naphtho[2,1-b]pyran-3-one | |

CAS RN |

4352-89-0 | |

| Record name | 3H-Naphtho(2,1-b)pyran-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004352890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Naphtho[2,1-b]pyran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

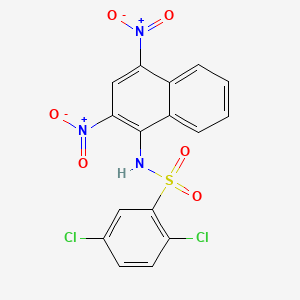

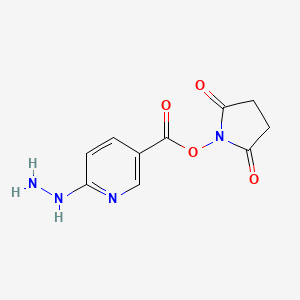

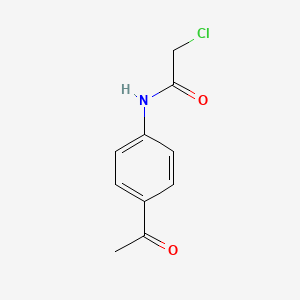

![6-[4-[4-(phenylmethyl)-1-piperazinyl]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1223053.png)

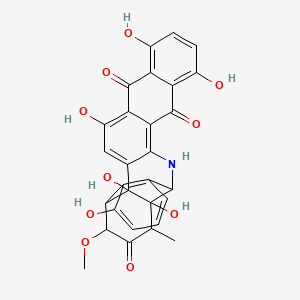

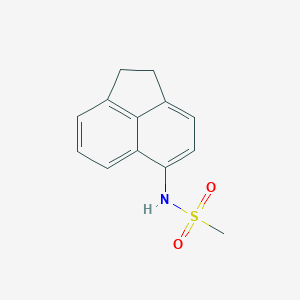

![2-(2-Furanyl)-5-[4-(phenylmethyl)-1-piperazinyl]-4-oxazolecarbonitrile](/img/structure/B1223054.png)

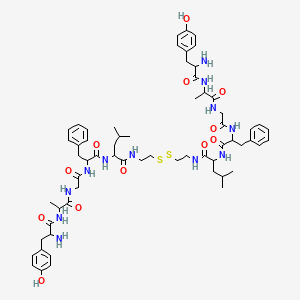

![3-(1,3-benzodioxol-5-ylmethyl)-4,10-dihydro-2H-[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B1223055.png)